molecular formula C8H16ClNO2 B2450246 3-(1-Aminocyclopentyl)propanoic acid hydrochloride CAS No. 2193060-96-5

3-(1-Aminocyclopentyl)propanoic acid hydrochloride

Cat. No. B2450246
M. Wt: 193.67
InChI Key: WUKOAECPPSXFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminocyclopentyl)propanoic acid hydrochloride, also known as ACPCA, is a synthetic compound that is widely used in scientific research. It is a non-natural amino acid that has been developed as a tool for studying the function and structure of proteins. ACPCA is a potent agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.

Scientific Research Applications

Spectroscopic and Diffractometric Studies

  • Polymorphism in Pharmaceutical Compounds : A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, investigated its polymorphic forms using spectroscopic and diffractometric techniques (Vogt et al., 2013).

Synthesis and Conversion

  • Synthesis of Optically Active Compounds : Research on the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine involved the optical resolution of (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride (Shiraiwa et al., 1998).
  • Preparative Synthesis Method : A method for synthesizing 3-(aminothiocarbonylthio)propanoic acids was developed, which are intermediates in the synthesis of biologically active compounds (Orlinskii, 1996).

Structural and Molecular Studies

  • Structural Studies of Diorganotin(IV) Compounds : Research on diorganotin(IV) compounds derived from various propanoic acids provided insights into their molecular structures and potential applications (Baul et al., 2013).

Biological Activity Studies

  • Antimicrobial Activity of Schiff Bases : A study on the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid revealed significant antimicrobial properties, which could have implications in the development of new antimicrobial agents (Radhakrishnan et al., 2020).

properties

IUPAC Name

3-(1-aminocyclopentyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(4-1-2-5-8)6-3-7(10)11;/h1-6,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKOAECPPSXFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminocyclopentyl)propanoic acid hydrochloride

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